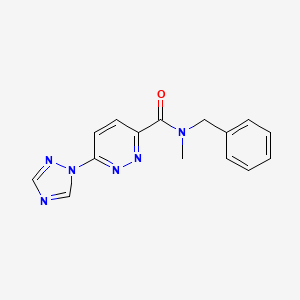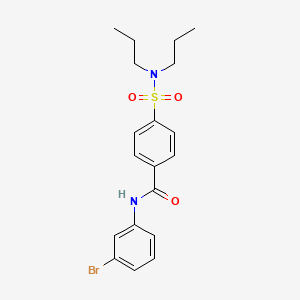![molecular formula C13H15ClN4O B2678920 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide CAS No. 2411237-20-0](/img/structure/B2678920.png)
2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide involves the inhibition of various signaling pathways. The compound has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, the compound has been found to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects
2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. In vivo studies have shown that the compound has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide in lab experiments is its potential to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of cytokines in various diseases. Another advantage is its potential anti-cancer and anti-viral properties, which make it a useful tool for studying cancer and viral infections. One limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide. One direction is to study the compound's potential as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory diseases. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific signaling pathways. Additionally, further studies are needed to determine the safety and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis method for 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 1-(1-ethylpyrazol-4-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-3-18-8-10(7-16-18)9(2)17-13(19)11-5-4-6-15-12(11)14/h4-9H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHJOFMLBLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)
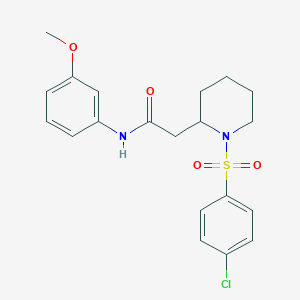
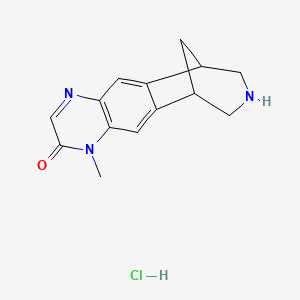
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)

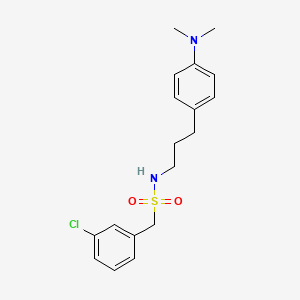

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)
